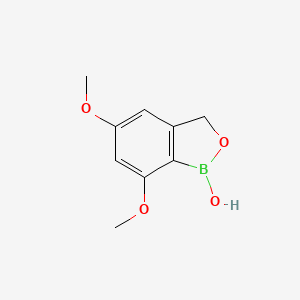

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is a member of the benzoxaborole class of compounds. Benzoxaboroles are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring. This particular compound is notable for its unique structure, which includes two methoxy groups at positions 5 and 7, and a hydroxyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with boronic acids or boronates. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the boron atom.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and may be carried out in solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxaborole ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Industry: The compound is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The boron atom can also interact with nucleophilic sites, disrupting normal cellular functions. These interactions can affect various pathways, including those involved in cell wall synthesis and protein production .

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy groups, making it less hydrophobic and potentially altering its biological activity.

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Contains a chlorine atom, which can enhance its antimicrobial properties.

Crisaborole: A phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis

Uniqueness

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is unique due to its dual methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H11BO3

- Molecular Weight : 161.95 g/mol

- CAS Number : 197723-42-5

- Structure : The compound features a boron atom integrated into a benzoxaborole structure, which is crucial for its biological interactions.

The biological activity of 2,1-benzoxaborole is primarily attributed to its ability to form reversible covalent bonds with specific biological macromolecules. This interaction can alter enzyme activities and disrupt various biochemical pathways. Research indicates that the presence of the boron atom is essential for its activity against certain pathogens.

Antifungal Activity

2,1-Benzoxaborole has shown promising antifungal properties. A notable study demonstrated that derivatives of benzoxaborole exhibited significant activity against Candida albicans and other fungal pathogens. The mechanism involves inhibition of the enzyme responsible for cell wall synthesis, leading to cell death .

Antimalarial Activity

Research has indicated that benzoxaborole compounds can exhibit antimalarial properties. A series of studies focused on structure-activity relationships (SAR) revealed that modifications to the benzoxaborole structure could enhance its potency against Plasmodium falciparum, with some derivatives showing IC(50) values as low as 0.026 μM .

Antimicrobial Properties

The compound also displays broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth through mechanisms that involve disruption of bacterial cell wall integrity .

Study on Antifungal Efficacy

In a clinical study involving patients with onychomycosis (fungal nail infection), 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) demonstrated a high cure rate compared to traditional antifungal treatments. The study highlighted its favorable pharmacokinetic profile and low toxicity .

Research on Antimalarial Compounds

A comprehensive SAR investigation revealed that specific modifications to the benzoxaborole scaffold could significantly enhance antimalarial activity. For example, fluoro-substituted derivatives exhibited improved potency and selectivity against Plasmodium falciparum, suggesting avenues for further drug development .

Data Table: Biological Activities Overview

Properties

CAS No. |

197723-42-5 |

|---|---|

Molecular Formula |

C9H11BO4 |

Molecular Weight |

193.99 g/mol |

IUPAC Name |

1-hydroxy-5,7-dimethoxy-3H-2,1-benzoxaborole |

InChI |

InChI=1S/C9H11BO4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

DJXCMUJULOGXBF-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.